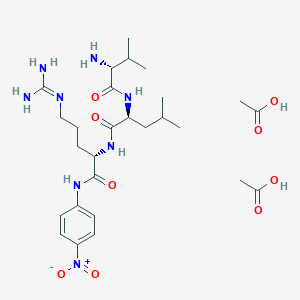
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), 98%
Vue d'ensemble
Description
“Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), 98%” is a chemical compound with the CAS Number: 1121960-90-4. It has a molecular formula of C28H35AuF6NO6PS2 and a formula weight of 887.64 . It appears as a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C28H35AuF6NO6PS2. It includes a gold (Au) atom, which is likely central to its structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar gold compounds are often used as catalysts in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . Its molecular weight is 887.64 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current data.Applications De Recherche Scientifique
Buchwald Ligands and Precatalysts
This compound is part of an extensive variety of Buchwald Ligands and Precatalysts . These are used in various chemical reactions, including carbon-nitrogen bond formation, carbon-oxygen bond formation, and carbon-carbon bond formation .
Palladium-Catalyzed Trifluoromethylation
It can be used in palladium-catalyzed trifluoromethylation of aryl chlorides . This reaction is important in the synthesis of various organic compounds, particularly in the pharmaceutical industry .
Buchwald-Hartwig Amination
This compound is used in the Buchwald-Hartwig amination . This reaction is a powerful method for forming carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
Synthesis of Pyridazine-3,6-diamines
It is used in the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines via a Buchwald protocol . These compounds have potential applications in medicinal chemistry .
Gold (I)-Catalyzed Intramolecular Cycloadditions
This compound is a ligand for the gold (I)-catalyzed intramolecular [4+2] cycloadditions involving 1,3-enynes and arylalkynes with alkenes . This reaction is a key step in the synthesis of various complex organic compounds .
Palladium-Catalyzed Borylation and Silylation
It is used as a ligand in the palladium-catalyzed borylation of aryl bromides and silylation of aryl chlorides . These reactions are important in the synthesis of organoboron and organosilicon compounds, respectively .
Meyer-Schuster Rearrangement
This compound can be used as a catalyst in the 1,3-isomerisation of propargylic alcohols to enones via Meyer-Schuster rearrangement . This reaction is a key step in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
It is known that gold catalysts often target unsaturated bonds in organic molecules, facilitating reactions such as oxidative cyclization .
Biochemical Pathways
Gold catalysts are often used in organic synthesis, suggesting that this compound may play a role in various biochemical transformations .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the formation of new compounds .
Action Environment
The compound is a white to off-white solid . It should be stored under inert gas and is sensitive to light . These factors suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as light exposure and the presence of oxygen .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;gold(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWMCSDFBBTUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35AuF6NO6PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dicyclohexyl(2 inverted exclamation mark,6 inverted exclamation mark-dimethoxybiphenyl)phosphine Gold(I) Bis(trifluoromethylsulfonyl)imide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



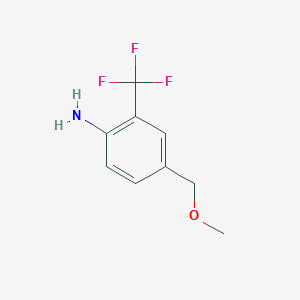
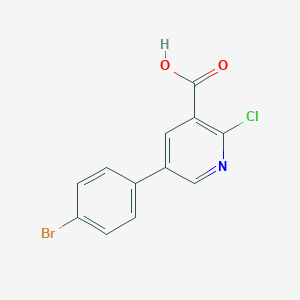
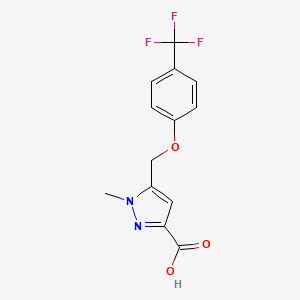
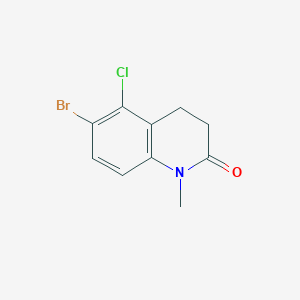


![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

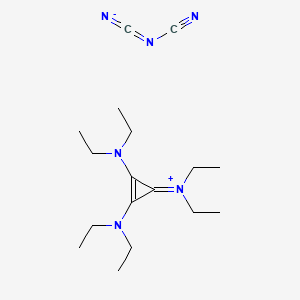
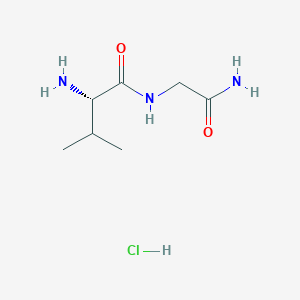
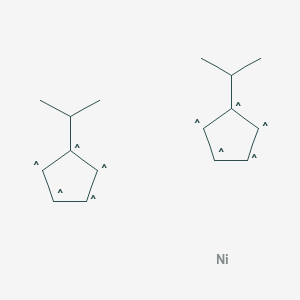
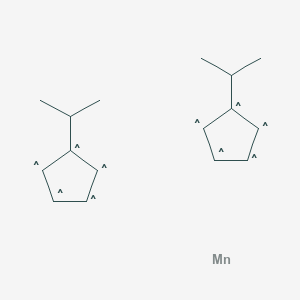
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
